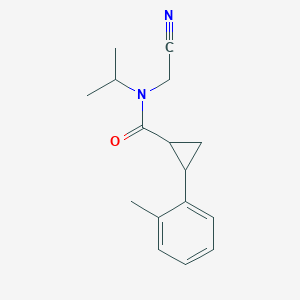

![molecular formula C8H5N5OS B2845004 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1493593-37-5](/img/structure/B2845004.png)

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

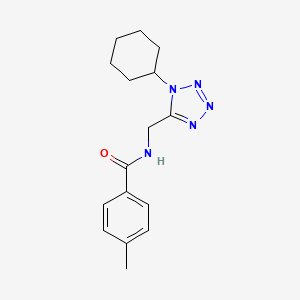

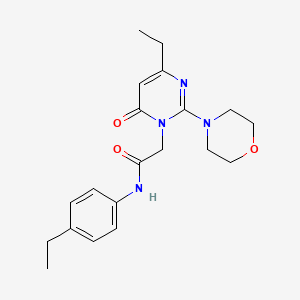

The compound “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine” is a heterocyclic compound . It is characterized by the presence of thiazolo and pyridine rings in its structure .

Synthesis Analysis

The synthesis of similar thiazolo[5,4-b]pyridine derivatives has been reported in the literature . These compounds were prepared in several steps from commercially available substances . The reaction of hydrazonoyl halides with certain precursors yielded the desired thiazolo[5,4-b]pyridine derivatives .Molecular Structure Analysis

The molecular structure of thiazolo[5,4-b]pyridine derivatives has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that certain functionalities were important for their biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[5,4-b]pyridine derivatives include the reaction of hydrazonoyl halides with certain precursors . The reaction conditions and the choice of precursors can influence the yield and the properties of the final product .Physical And Chemical Properties Analysis

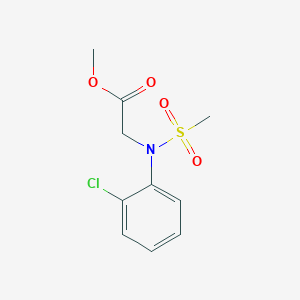

The physical and chemical properties of thiazolo[5,4-b]pyridine derivatives can be influenced by the presence of different substituents in the molecule . For example, the presence of a sulfonamide functionality was found to be important for PI3Kα inhibitory activity .Scientific Research Applications

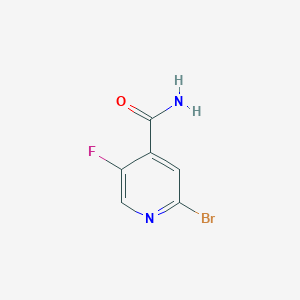

- Application : Novel thiazolo[5,4-b]pyridine derivatives, including 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, have been designed and synthesized as potent PI3K inhibitors . These compounds exhibit nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ.

Phosphoinositide 3-Kinase (PI3K) Inhibition

Mechanism of Action

Target of Action

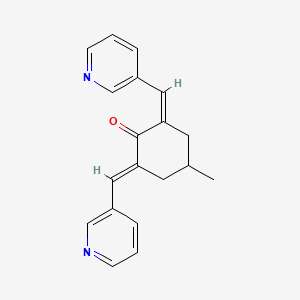

Thiazolo[5,4-b]pyridine derivatives have been reported to possess a broad spectrum of pharmacological activities . They have been reported to act as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .

Mode of Action

Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit strong inhibitory activity, with one compound showing extremely strong pi3kα inhibitory activity with an ic50 of 36 nM . This suggests that these compounds may interact with their targets by inhibiting their activity, leading to downstream effects.

Biochemical Pathways

Given the reported targets and activities of thiazolo[5,4-b]pyridine derivatives, it can be inferred that they may affect multiple biochemical pathways related to the functions of their targets, such as estrogen signaling, neuropeptide signaling, adenosine receptor signaling, platelet aggregation, urokinase activity, and poly (adp-ribose) polymerase-1 activity .

Result of Action

Given the reported activities of thiazolo[5,4-b]pyridine derivatives, it can be inferred that they may have various effects at the molecular and cellular levels, such as inhibiting the activity of their targets, affecting signaling pathways, and potentially leading to changes in cellular functions .

properties

IUPAC Name |

4-([1,3]thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5OS/c9-6-5(12-14-13-6)8-11-4-2-1-3-10-7(4)15-8/h1-3H,(H2,9,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVZMIDNJTVOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=NON=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2844922.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)

![2-(benzylthio)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2844927.png)

![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)

![5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844933.png)

![N-{2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2844934.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2844935.png)

![N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844942.png)